methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for treating various diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, a pyridazin ring, and a benzoate group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyridazin ring is a six-membered ring with two nitrogen atoms. The benzoate group is a carboxylate ester.作用機序
Target of Action
The compound “methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate” is a complex molecule that incorporates both pyrrolidine and pyridazine moieties . These structures are known to interact with a range of biological targets, leading to diverse physiological effects . .
Mode of Action
The mode of action of this compound is likely to be multifaceted due to the presence of both pyrrolidine and pyridazine structures . These structures can interact with biological targets in different ways, potentially leading to a variety of changes at the molecular level
Biochemical Pathways
The compound may influence several biochemical pathways due to the versatility of the pyrrolidine and pyridazine structures . These structures have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The presence of the pyrrolidine and pyridazine structures may influence these properties .
Result of Action
The result of the compound’s action at the molecular and cellular levels is likely to be complex due to the potential for interaction with multiple targets
生化学分析
Biochemical Properties
Methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s pyridazine moiety allows it to form hydrogen bonds and π-π interactions with amino acid residues in the active sites of these enzymes, thereby modulating their activity. Additionally, it can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing their function and downstream effects .
Cellular Effects
This compound affects various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cellular metabolism. In immune cells, it can modulate cytokine production and reduce inflammation, highlighting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to changes in gene expression and cellular function. Additionally, the compound can activate or inhibit transcription factors, further influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and persistent changes in gene expression. These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, such as ABC transporters, facilitating its uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues and cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization can also affect its interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
methyl 2-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-17(22)14-6-3-2-5-13(14)16(21)20-10-8-12(11-20)24-15-7-4-9-18-19-15/h2-7,9,12H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBFPKJSCBULNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。